1-Bromo-1-(2-bromophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-bromophenyl)propan-2-one is an organic compound with the molecular formula C9H8Br2O. It is a brominated derivative of propiophenone and is characterized by the presence of two bromine atoms attached to the phenyl and propanone moieties. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Bromo-1-(2-bromophenyl)propan-2-one can be synthesized through several methods. One common method involves the bromination of propiophenone under acidic conditions. The reaction typically uses bromine as the brominating agent and an acid catalyst to facilitate the reaction . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve high yield and purity.
Chemical Reactions Analysis
1-Bromo-1-(2-bromophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-Bromo-1-(2-bromophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of brominated compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-bromophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can affect the function and activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
1-Bromo-1-(2-bromophenyl)propan-2-one can be compared with other similar compounds, such as:
2-Bromo-1-phenylpropan-1-one: This compound has a similar structure but with only one bromine atom attached to the phenyl ring.
1-Bromo-2-phenyl-2-propanol: This compound has a hydroxyl group instead of a carbonyl group, making it an alcohol derivative.
2-Bromo-1-phenylpropane: This compound lacks the carbonyl group and is a simple brominated hydrocarbon.
The uniqueness of this compound lies in its dual bromination and the presence of a carbonyl group, which imparts distinct reactivity and applications in various fields .
Properties
IUPAC Name |
1-bromo-1-(2-bromophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYUPATHDKOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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